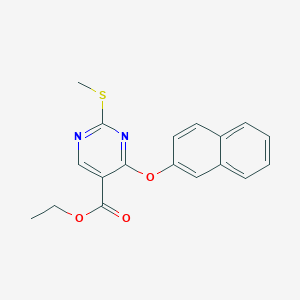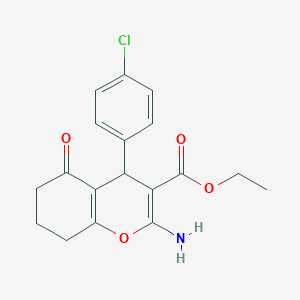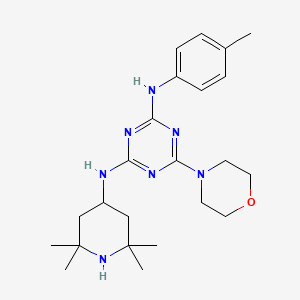![molecular formula C17H17Cl2N3O2 B2677678 4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether CAS No. 866144-75-4](/img/structure/B2677678.png)
4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core. This molecular framework is often associated with various pharmacological activities and can be found in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a pyrazole derivative with an appropriately substituted pyrimidine. The specific reaction conditions, such as solvent choice, temperature, and catalyst, depend on the desired yields and purity. For instance, one might use a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate under reflux conditions.
Industrial Production Methods: On an industrial scale, the production methods focus on maximizing yield while minimizing cost and waste. This could involve optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: The compound undergoes a variety of reactions, including:
Oxidation: : Potential transformation of the methyl groups or the ether linkage.
Reduction: : The chloro groups may be targeted for reduction, potentially leading to the formation of amines.
Substitution: : The chloro groups are prime candidates for nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents might include:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or hydrogen in the presence of a palladium catalyst.
Nucleophiles like sodium azide or organolithium reagents for substitution reactions.
Major Products: The products from these reactions can vary widely depending on the specific conditions, but may include amino derivatives, alcohols, or other substituted pyrazolo[1,5-a]pyrimidines.
科学的研究の応用
This compound finds applications across multiple domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its possible use as a drug lead compound due to its unique molecular structure.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which this compound exerts its effects is often tied to its interaction with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzymes or receptors, modulating their activity. This interaction can lead to a cascade of cellular responses, ultimately resulting in the observed biological effects.
Pathways Involved: : Depending on its specific structure and functional groups, it could influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
類似化合物との比較
When compared to other compounds with similar structures, this molecule stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds might include other pyrazolo[1,5-a]pyrimidines, such as:
4-[7-Chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether
4-[7-Chloro-6-(2-fluoroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether
特性
IUPAC Name |
7-chloro-6-(2-chloroethyl)-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-10-12(6-7-18)16(19)22-17(21-10)13(9-20-22)11-4-5-14(23-2)15(8-11)24-3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUHHVOYLUUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CCCl)Cl)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)
![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)

![[(3-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2677599.png)


![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)
![N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2677614.png)
![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)

